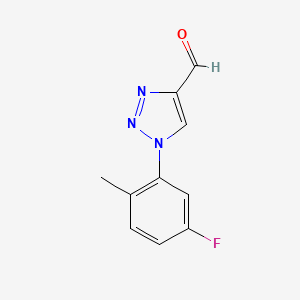
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is an organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a fluorine atom and a methyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring with a fluorine atom and a methyl group. The presence of the aldehyde group on the triazole ring would also be a key feature .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The aldehyde group could undergo nucleophilic addition reactions, and the C-F bond in the fluorine-substituted phenyl ring might be activated towards nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Anticancer Drug Development
The compound has been investigated for its potential in anticancer drug development. Studies suggest that derivatives of this compound exhibit cytotoxicity against human A-549 lung carcinoma cells . This indicates that it could be used as a starting point for the synthesis of new anticancer agents, particularly due to its selectivity window where it affects cancer cells at concentrations that do not harm healthy cells.
Antifungal Applications
Benzoxazole analogs, which can be synthesized from this compound, have shown antifungal activities . This opens up avenues for the development of new antifungal medications that could be more effective against resistant strains of fungi.
Antituberculosis Activity
The compound’s derivatives are also being researched for their antituberculosis properties . Given the rise of drug-resistant tuberculosis, there is a significant need for new drugs, and this compound could serve as a key precursor in their synthesis.
Anti-Inflammatory Agents
Research indicates that certain benzoxazole derivatives from this compound act as mPGES-1 inhibitors , which are important in the treatment of inflammation. This could lead to the development of new anti-inflammatory drugs with improved efficacy.
Neuropharmacological Agents
The compound has relevance in the synthesis of neuropharmacological agents, such as 5-HT receptor antagonists . These agents are crucial in the treatment of various neurological disorders, including depression and anxiety.
Cardiovascular Therapeutics
Another potential application is in the development of CETP inhibitors , which are used to treat cardiovascular diseases by altering lipid profiles. This compound could contribute to the creation of more effective cholesterol-lowering drugs.
Antiplasmodial Activity
Lastly, the compound’s derivatives have been studied for their antiplasmodial activity , which is vital for the treatment and prevention of malaria. This research could lead to new therapies for a disease that continues to have a significant global impact.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHIHGWOXAHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
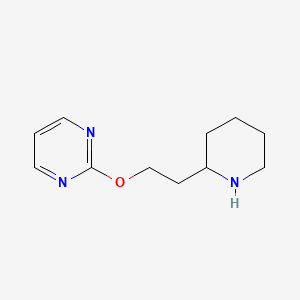

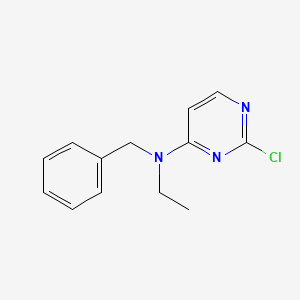
![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
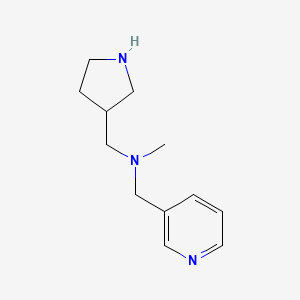
![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
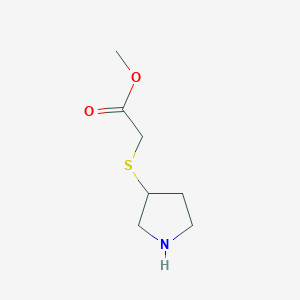
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
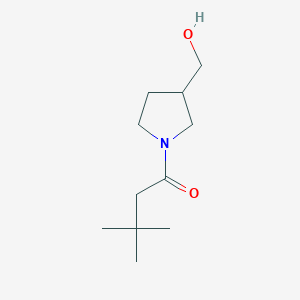
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)